(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester
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Overview
Description
(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester involves several steps, including the formation of intermediate compounds. One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of complex esters . The reaction conditions typically include the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using advanced technologies such as continuous flow reactors. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of green chemistry principles, such as metal- and oxidant-free electrochemical synthesis, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The ester functional groups can participate in nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme activity and protein interactions.
Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of (S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tertiary Butyl Esters: These compounds share similar ester functional groups and are used in various chemical transformations.
Phenylalanine Derivatives: Compounds such as (2S,3R)- and (2S,3S)-dideuteriophenylalanine exhibit similar structural features and are used in asymmetric synthesis.
Acetoxy Compounds: These compounds contain acetoxy groups and are involved in similar chemical reactions.
Uniqueness
(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester is unique due to its complex structure, multiple chiral centers, and diverse functional groups. These features make it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C28H41N3O8 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
3-[3-acetyloxy-1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]-3-[2-(2-methylbutanoylamino)-3-phenylpropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C28H41N3O8/c1-6-17(4)26(35)30-20(14-19-10-8-7-9-11-19)28(37)39-22(15-23(33)34)25-21(38-18(5)32)12-13-31(25)27(36)24(29)16(2)3/h7-11,16-17,20-22,24-25H,6,12-15,29H2,1-5H3,(H,30,35)(H,33,34) |
InChI Key |
GOZDOQQVOQTNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC(CC(=O)O)C2C(CCN2C(=O)C(C(C)C)N)OC(=O)C |
Origin of Product |
United States |
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